Cas no 519179-68-1 (PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER)

PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 化学的及び物理的性質
名前と識別子
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- PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER
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PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-1g |
diethyl 2,2-di(pent-4-en-1-yl)malonate |
519179-68-1 | 1g |
¥14300.00 | 2024-05-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-250mg |
diethyl 2,2-di(pent-4-en-1-yl)malonate |
519179-68-1 | 250mg |
¥4730.00 | 2024-05-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-100mg |
diethyl 2,2-di(pent-4-en-1-yl)malonate |
519179-68-1 | 100mg |
¥2420.00 | 2024-05-10 |
PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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3. Back matter
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTERに関する追加情報
PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER: A Comprehensive Overview
The compound with CAS No. 519179-68-1, commonly known as PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER, is a fascinating molecule with a wide range of applications in various industries. This compound is a derivative of propandioic acid, which is also known as malonic acid. The structure of this compound includes two ester groups attached to the 4-pentenyl chain, making it a versatile and valuable chemical in modern chemistry.
PROPANEDIOIC ACID is a naturally occurring compound found in various plants and is known for its role in biological processes. However, the diethyl ester derivative, DI-4-PENTENYL-, DIETHYL ESTER, has been extensively studied for its unique properties and potential applications. Recent research has highlighted its role in the synthesis of bioactive compounds, which has sparked significant interest in the scientific community.
The molecular structure of this compound plays a crucial role in its functionality. The presence of the 4-pentenyl group introduces a degree of unsaturation, which can influence the compound's reactivity and stability. This makes it an ideal candidate for use in organic synthesis, particularly in the development of novel materials and pharmaceuticals. The ester groups further enhance its solubility and compatibility with various solvents, making it suitable for a wide range of industrial applications.
One of the most promising areas of research involving DI-4-PENTENYL-, DIETHYL ESTER is its potential use in drug discovery. Scientists have explored its ability to act as a precursor for the synthesis of bioactive molecules, including antibiotics and anti-inflammatory agents. Recent studies have demonstrated that this compound can be effectively utilized in the construction of complex molecular frameworks, which is a critical step in drug development.
In addition to its role in pharmaceuticals, this compound has also found applications in the field of materials science. Researchers have investigated its use as a building block for the synthesis of advanced polymers and nanomaterials. The ability to modify the structure of DI-4-PENTENYL-, DIETHYL ESTER allows for the creation of materials with tailored properties, such as improved mechanical strength or enhanced thermal stability.
The synthesis of PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER involves a series of well-established chemical reactions. The process typically begins with the esterification of propandioic acid using ethanol as the alcohol component. Subsequent steps involve the introduction of the 4-pentenyl group through alkylation or other suitable methods. Recent advancements in catalytic techniques have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental perspective, there is growing interest in understanding the biodegradation and toxicity profiles of DI-4-PENTENYL-, DIETHYL ESTER. Initial studies suggest that this compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully assess its environmental impact and develop sustainable practices for its production and disposal.
In conclusion, PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER is a multifaceted compound with significant potential across various fields. Its unique chemical structure and versatile properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.
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